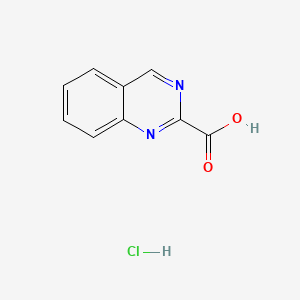

Quinazoline-2-carboxylic acid hydrochloride

Description

Quinazoline-2-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The compound features a carboxylic acid group at the 2-position and exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Key identifiers include CAS number 1204811-24-4 and a purity of 95% as listed in commercial catalogs .

Properties

IUPAC Name |

quinazoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQONKJAALXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671240 | |

| Record name | Quinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-24-4 | |

| Record name | 2-Quinazolinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazoline-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation reactions using anthranilic acid or its derivatives. For example, anthranilic acid can react with aldehydes or ketones under acidic or catalytic conditions to form the quinazoline core. In one protocol, anthranilic acid and benzaldehyde undergo cyclization in the presence of FeCl₃, yielding 2-arylquinazolin-4(3H)-ones. Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 4-chloroquinazoline intermediates, which are then functionalized with aminobenzoic acids to introduce carboxyl groups. Finally, treatment with hydrochloric acid protonates the amine, forming the hydrochloride salt.

Key Steps:

One-Pot Vanadium-Catalyzed Synthesis

A patent (CN102432551A) describes a one-pot method using vanadium catalysts to synthesize 2-arylquinazolinones from anthranilamide and aromatic aldehydes. While this method targets quinazolinones, it can be adapted for carboxylic acid derivatives by substituting anthranilic acid for anthranilamide. The vanadium-catalyzed reaction proceeds at 120°C in N,N-dimethylacetamide (DMAC), achieving yields up to 97%. For quinazoline-2-carboxylic acid, the aldehyde component could incorporate a carboxyl group, or post-synthetic oxidation might introduce the acid functionality.

Advantages:

Decarboxylation of Precursor Quinazolines

Decarboxylation and Hydrochloride Formation

This compound is reportedly synthesized via decarboxylation of a carboxylated precursor, followed by HCl treatment. For instance, a quinazoline bearing a labile carboxyl group (e.g., a tert-butyl ester) undergoes acid- or base-mediated decarboxylation. The free carboxylic acid is then reacted with HCl in a polar solvent (e.g., ethanol or water), precipitating the hydrochloride salt.

Example Protocol:

-

Precursor Synthesis: 2-Cyanoquinazoline → hydrolysis to 2-carboxyquinazoline.

-

Decarboxylation: Heating with HCl/EtOH to remove CO₂.

Industrial-Scale Manufacturing Considerations

Telescoped Steps and Impurity Control

A large-scale synthesis of a related quinazoline (Org. Process Res. Dev. 2024) highlights challenges in impurity control during chlorination and cyclization. For this compound, analogous risks include halogen scrambling (e.g., forming 4,5-dichloro impurities) and residual solvents. The use of catalytic HCl with N-chlorosuccinimide (NCS) ensures selective chlorination, while CO₂-mediated cyclization minimizes byproducts.

Crystallization and Purity Optimization

Final purification often involves recrystallization from ethanol or isopropanol, achieving >99.5% HPLC purity. Process parameters such as cooling rate and anti-solvent addition are critical for controlling particle size and polymorphic forms.

Comparative Analysis of Preparation Methods

| Method | Steps | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | 4 | FeCl₃/POCl₃ | 40–60% | >95% | Moderate |

| Vanadium-Catalyzed | 1 | Vanadium | 88–97% | >90% | High |

| Decarboxylation | 3 | HCl | 50–70% | >99% | Low |

Key Findings:

-

The vanadium-catalyzed method offers the highest yield and scalability but requires adaptation for carboxyl group introduction.

-

Cyclocondensation provides modularity for derivative synthesis but involves multi-step isolation.

-

Decarboxylation routes prioritize purity but face challenges in precursor availability.

Research Advancements and Challenges

Carbonic Anhydrase Inhibition Applications

Recent studies highlight quinazoline-2-carboxylic acid derivatives as non-classical carbonic anhydrase inhibitors (CAIs). Optimal activity requires precise carboxyl group positioning (ortho, meta, or para to the quinazoline core), necessitating regioselective synthesis. For example, ortho-substituted derivatives exhibit superior inhibition against tumor-associated isoforms hCA IX/XII.

Chemical Reactions Analysis

Types of Reactions: Quinazoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.

Major Products:

Oxidation: Quinazoline-2,4-dicarboxylic acid.

Reduction: Quinazoline-2-carbinol.

Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinazoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinazoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares quinazoline-2-carboxylic acid hydrochloride with structurally related compounds, highlighting molecular formulas, substituents, and key differences:

Key Observations:

- Substituent Effects : The addition of a methyl group (e.g., 6-methyl derivative) increases molecular weight and lipophilicity, which may influence membrane permeability in biological systems . In contrast, the hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations .

- Functional Group Diversity : The ketone group in 4-quinazolone-2-carboxylic acid introduces hydrogen-bonding capabilities, which could enhance interactions with enzymes or receptors .

Biological Activity

Quinazoline-2-carboxylic acid hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, including anti-cancer, anti-microbial, anti-inflammatory, and other therapeutic effects, supported by recent research findings and case studies.

Overview of Quinazoline Compounds

Quinazoline derivatives are known for their broad spectrum of biological activities. The core structure of quinazoline allows for various substitutions that can enhance its pharmacological properties. The compound this compound is particularly notable for its potential as a lead compound in drug development.

1. Anti-Cancer Activity

Quinazoline derivatives, including this compound, have demonstrated significant anti-cancer properties. Recent studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

- HeLa Cells : A synthesized hybrid analogue exhibited potent anti-cancer activity with an IC50 of 7.52 μM against HeLa cells .

- Caco-2 and A549 Cells : Structure-dependent anticancer activity was observed, with some derivatives significantly reducing cell viability in Caco-2 colorectal adenocarcinoma cells compared to A549 pulmonary adenocarcinoma cells .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 18 | HeLa | 7.52 | Potent anti-cancer activity |

| Compound 1 | Caco-2 | 39.8% viability reduction | Significant susceptibility |

| Compound 3e | A549/Caco-2 | 47–60% viability reduction | Similar activity in both |

2. Anti-Microbial Activity

This compound exhibits notable anti-microbial properties:

- Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Fungal Activity : The compound has also been tested against various fungi, demonstrating broad-spectrum antimicrobial efficacy .

3. Anti-Inflammatory Activity

Research indicates that quinazoline derivatives possess anti-inflammatory properties:

- Carrageenan-Induced Paw Inflammation Model : Studies have shown that hydrazides derived from quinazoline exhibit promising anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:

- Inhibition of Enzymatic Activity : Quinazoline compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, such as dihydrofolate reductase (DHFR), with some derivatives showing superior inhibition compared to methotrexate .

- Cellular Pathway Modulation : These compounds may modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to their anti-cancer effects.

Case Studies and Research Findings

Several studies have highlighted the potential of quinazoline derivatives in clinical applications:

- Novel Derivatives : A study on anilinoquinazoline-based carboxylic acids showed promising results in inhibiting carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

- Antimycobacterial Activity : Compounds derived from quinoxaline-2-carboxylic acid were shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinazoline-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via classical protocols like the Gould–Jacob or Friedländer reactions, which involve cyclization of anthranilic acid derivatives with carbonyl-containing intermediates. Transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) or green chemistry approaches (e.g., ionic liquid-mediated synthesis) may improve regioselectivity . Reaction optimization should focus on solvent choice (polar aprotic solvents enhance cyclization), temperature (controlled heating avoids decomposition), and stoichiometric ratios of precursors. Yield improvements often require iterative adjustment of these parameters .

Q. How can researchers characterize the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : Purity is typically assessed via HPLC (e.g., using a C18 column with a mobile phase of phosphate buffer and methanol, as validated for related compounds) . Stability studies should monitor degradation under varying temperatures, humidity, and light exposure via UV-Vis spectroscopy or mass spectrometry. Storage recommendations include airtight containers, desiccants, and refrigeration (2–8°C) to minimize hydrolysis or oxidation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Engineering controls (fume hoods) and strict hygiene practices (e.g., no food in labs) mitigate inhalation or dermal exposure risks. In case of skin contact, immediate washing with soap and water is required, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for quinazoline-2-carboxylic acid derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., anti-proliferative vs. inactive results) may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. Researchers should:

Validate compound identity and purity via NMR, HPLC, and elemental analysis.

Replicate assays under standardized protocols (e.g., MTT assay with controlled cell densities and incubation times).

Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., carboxylate vs. amide substitutions) .

Q. What advanced analytical techniques are suitable for studying the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) can predict binding affinities to enzymes like dihydrofolate reductase. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Synchrotron X-ray crystallography may resolve co-crystal structures to identify key binding motifs .

Q. How can researchers design experiments to address the environmental impact of this compound waste?

- Methodological Answer : Ecotoxicity studies should assess biodegradability (OECD 301 tests), bioaccumulation potential (logP measurements), and aquatic toxicity (Daphnia magna or algal growth inhibition assays). Waste treatment protocols may involve photocatalytic degradation (TiO₂/UV) or ozonation to break down persistent quinazoline rings .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/IC₅₀ values. Outlier detection (Grubbs’ test) and ANOVA with post-hoc tests (Tukey’s HSD) ensure robustness. Software like GraphPad Prism or R packages (drc) streamline analysis .

Q. How should researchers approach optimizing synthetic pathways when scaling up this compound production?

- Methodological Answer : Apply design of experiments (DoE) methodologies (e.g., factorial designs) to identify critical variables (temperature, catalyst loading). Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress. Green chemistry metrics (E-factor, atom economy) guide sustainability improvements .

Handling Contradictory Findings

Q. What strategies can mitigate conflicting results in the quantification of this compound using HPLC vs. spectrophotometry?

- Methodological Answer : Discrepancies may stem from matrix interference (e.g., excipients in formulations) or wavelength selection. Cross-validate methods by spiking samples with pure standards and comparing recovery rates. Method development should include specificity testing (forced degradation studies) and robustness evaluation (varied flow rates/column batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.